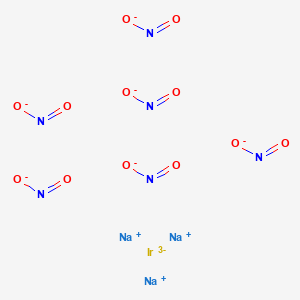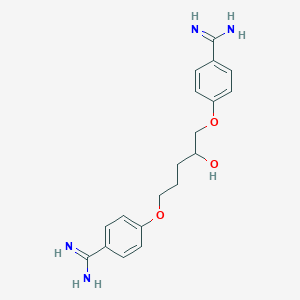
1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis-phenoxy compounds involves various strategies, including the condensation of aromatic compounds with aliphatic linkers. For instance, the synthesis of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes involves the formation of a complicated network of intermolecular interactions, which could be relevant for the synthesis of "1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride" . Another related synthesis is the preparation of a diimide dicarboxylic acid used to create poly(amide-imide)s, which could provide insights into the synthesis of polymeric forms of bis-amidinophenoxy compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and NMR. For example, the structure of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one was determined by X-ray crystallography, revealing an extremely short bridging carbon-carbon bond . These structural analyses are crucial for understanding the properties of the compounds and could be applied to the analysis of "1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride."
Chemical Reactions Analysis
The chemical reactivity of bis-phenoxy compounds is influenced by the substituents on the aromatic rings and the nature of the aliphatic linker. The oxidative polymerization of 1,5-bis(phenoxy)pentanes, for example, leads to the formation of polymers with various structural units, which is a reaction that could potentially be applied to the compound of interest . Additionally, the synthesis of amines from 1,5-bis-(3,4-methylendioxyphenyl)-n.pentan-3-one demonstrates the potential for functionalization of the bis-phenoxy scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-phenoxy compounds are diverse and depend on the specific substituents and the polymer backbone. Poly(amide-imide)s based on bis-phenoxy compounds exhibit excellent solubility, form tough and flexible films, and have high thermal stability, which could be indicative of the properties of related bis-amidinophenoxy compounds . The solubility and film-forming ability are particularly important for applications in coatings and advanced materials.
Applications De Recherche Scientifique
Electrochemical DNA Biosensors :
- Pentamidine and its analogues have been studied for their interaction with double-stranded DNA using electrochemical DNA-based biosensors. These studies are crucial in evaluating the efficacy of these compounds as chemotherapeutics (Szpakowska et al., 2006).
Treatment of Experimental Pneumocystis Carinii Pneumonia :
- A series of analogues of pentamidine were synthesized and screened for their efficacy against a rat model of Pneumocystis carinii pneumonia (PCP). This study highlighted the potential of these compounds in treating PCP (Tidwell et al., 1990).
Antibacterial and Antifungal Activities :
- Pentamidine analogs have been evaluated for their in vitro activities against bacterial and fungal strains. The study emphasized the potential of these compounds in developing antimicrobials (Maciejewska et al., 2014).
Solid State Structural Analysis :
- The solid-state structures of pentamidine analogs have been analyzed using X-ray diffraction and NMR spectroscopy. This research aids in understanding the physical and chemical properties of these compounds (Żabiński et al., 2010).
Investigation of Antimicrobial Activity :
- The antimicrobial activities of bisbenzimidazole-derived chelating agents, including pentamidine analogs, have been investigated. These studies are significant in the development of new antimicrobial agents (Agh-Atabay et al., 2003).
Bioremediation Potential :
- Research on the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system has implications for environmental clean-up and the management of industrial pollutants (Chhaya & Gupte, 2013).
Orientations Futures
Current research is exploring the potential applications of this compound in various fields of research and industry. The experimental and modeling results are consistent with DNA minor-groove binding . This suggests potential future directions in the study of DNA-binding drugs and their applications in treating various diseases.
Propriétés
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRIZROMSNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

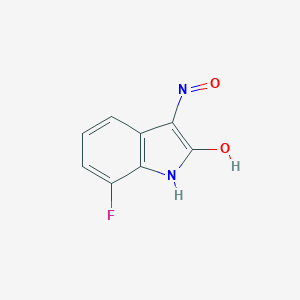
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
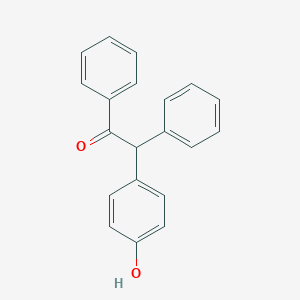
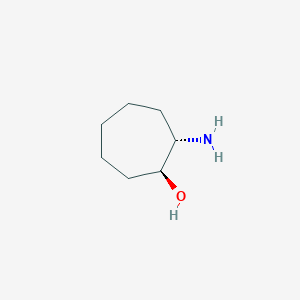
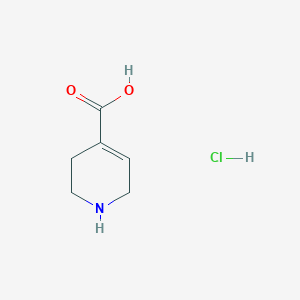
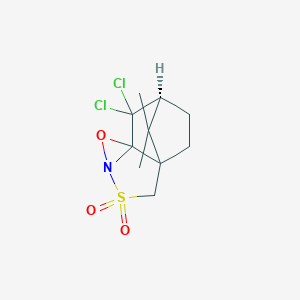
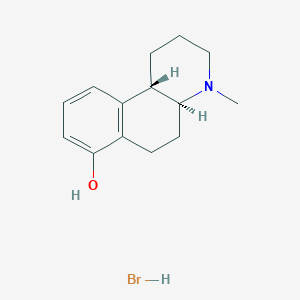
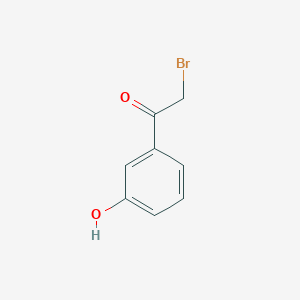
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
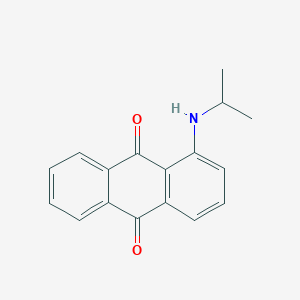
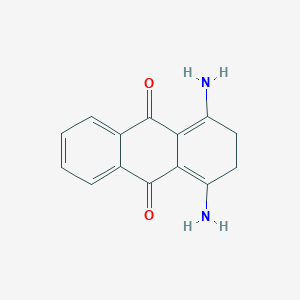
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
